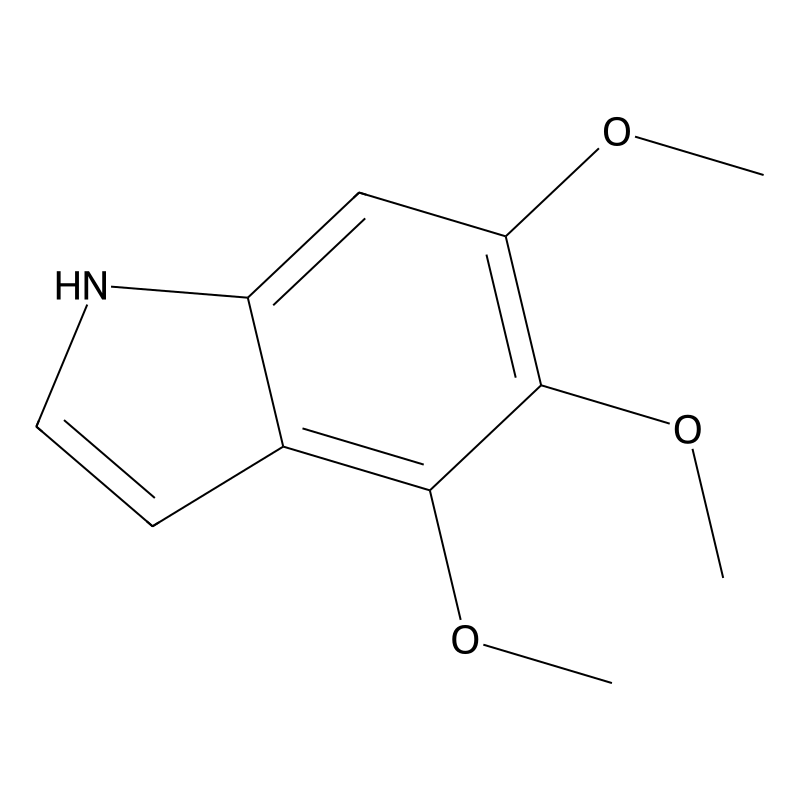

4,5,6-Trimethoxy-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Occurrence and Synthesis

4,5,6-Trimethoxy-1H-indole (4,5,6-TMI) is a naturally occurring organic compound found in various plants, including the seeds of Griffonia simplicifolia []. It can also be synthesized in the laboratory through various methods, such as the reductive amination of vanillin [].

Biological Activity and Potential Applications

,5,6-TMI has been the subject of some scientific research due to its potential biological activities. Studies have shown that it exhibits a range of properties, including:

- Antioxidant activity: 4,5,6-TMI has been shown to possess free radical scavenging properties, potentially offering antioxidant effects [].

- Antimicrobial activity: Studies suggest that 4,5,6-TMI may have activity against certain bacteria and fungi [].

- Enzyme inhibition: 4,5,6-TMI has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission [].

4,5,6-Trimethoxy-1H-indole is an organic compound with the molecular formula C₁₁H₁₃N₁O₃. It features a bicyclic structure that includes an indole core substituted with three methoxy groups at the 4, 5, and 6 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Serotonin receptor modulation: Certain indoles can interact with serotonin receptors in the brain, influencing mood, cognition, and behavior.

- Antioxidant activity: Some indoles possess antioxidant properties, potentially protecting cells from damage caused by free radicals.

- Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones under specific conditions .

- Nucleophilic Substitution: The methoxy groups may participate in nucleophilic substitution reactions, depending on the reaction conditions and the nature of the nucleophile .

- Condensation Reactions: This compound can also engage in condensation reactions to form more complex structures, particularly when reacting with carbonyl compounds .

Research indicates that 4,5,6-trimethoxy-1H-indole exhibits various biological activities:

- Anti-inflammatory Effects: Studies have shown that indole derivatives can possess anti-inflammatory properties, which may extend to this compound .

- Analgesic Activity: Preliminary evaluations suggest potential analgesic effects, making it a candidate for pain management .

- Antioxidant Properties: The presence of methoxy groups may contribute to antioxidant activity, which is beneficial in combating oxidative stress .

Several methods are available for synthesizing 4,5,6-trimethoxy-1H-indole:

- Starting from Indole: The synthesis typically begins with indole, which is then subjected to methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Multi-step Synthesis: A more complex approach involves multiple steps that include the introduction of methoxy groups through electrophilic aromatic substitution reactions .

- Palladium-Catalyzed Reactions: Advanced synthetic routes may utilize palladium-catalyzed reactions for more efficient production of this compound and its derivatives .

4,5,6-Trimethoxy-1H-indole has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new anti-inflammatory or analgesic drugs.

- Research: It is used in studies exploring the structure-activity relationship of indole derivatives.

- Natural Products Chemistry: The compound may be involved in synthesizing other biologically active natural products.

Interaction studies involving 4,5,6-trimethoxy-1H-indole focus on its binding affinities with various biological targets:

- Receptor Binding: Investigations into how this compound interacts with specific receptors can elucidate its pharmacological profile.

- Enzyme Inhibition: Studies may also assess its capacity to inhibit enzymes related to inflammatory pathways or other biological processes .

Several compounds share structural similarities with 4,5,6-trimethoxy-1H-indole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxyindole | One methoxy group at position 4 | Simpler structure; less potential for diverse activity |

| 5-Methoxyindole | One methoxy group at position 5 | Different biological activity profile |

| 6-Methoxyindole | One methoxy group at position 6 | May exhibit distinct pharmacological properties |

| 4,6-Dimethoxyindole | Two methoxy groups at positions 4 and 6 | Enhanced lipophilicity; potential for higher bioavailability |

| Indole-3-carboxylic acid | Carboxylic acid substituent at position 3 | Different reactivity due to carboxylic acid functionality |

The uniqueness of 4,5,6-trimethoxy-1H-indole lies in its tri-substituted methoxy groups that enhance its solubility and potentially broaden its biological activity compared to simpler indoles.